![molecular formula C20H34S2Sn B13334246 Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C20H34S2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a thienyl group, which is further substituted with an undecyl chain. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane typically involves the reaction of a thienyl precursor with a tin reagent. One common method is the Stille coupling reaction, where a thienyl halide reacts with trimethylstannane in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a dihydrothienyl derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothienyl derivatives, and various substituted thienyl compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Wirkmechanismus
The mechanism of action of Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane involves its interaction with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, influencing their structure and function. The thienyl group can participate in π-π interactions and electron transfer processes, affecting the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane: Similar structure but with tributyl groups instead of trimethyl groups.
2-(Tributylstannyl)thiophene: A simpler organotin compound with a thienyl group and tributylstannyl group.
Uniqueness
Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
Molekularformel |
C20H34S2Sn |
|---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
trimethyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane |
InChI |
InChI=1S/C17H25S2.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;;;;/h12,14H,2-11H2,1H3;3*1H3; |
InChI-Schlüssel |
MNJNQWOTIPTPEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


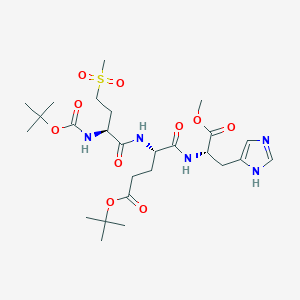
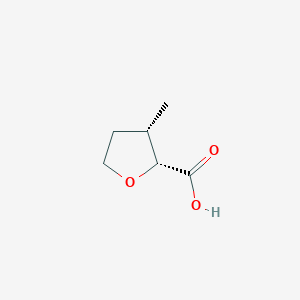
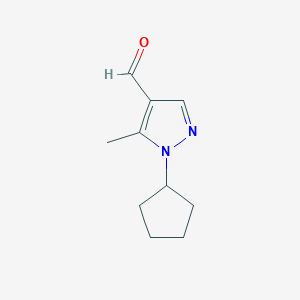
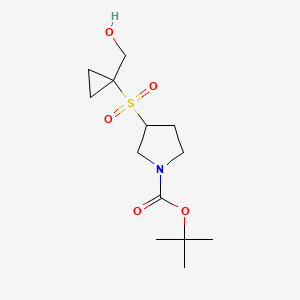
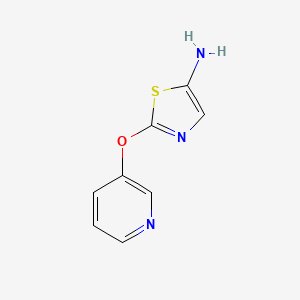
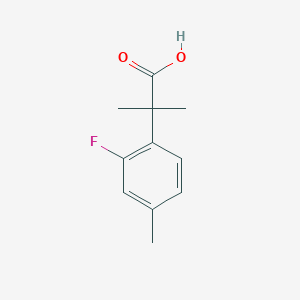
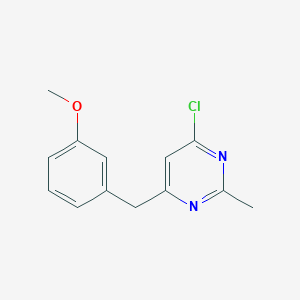
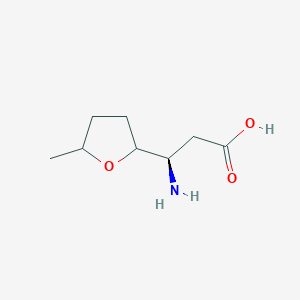
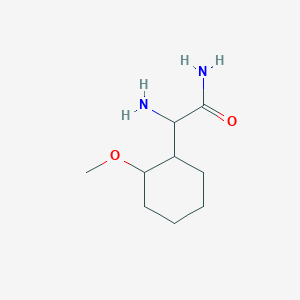
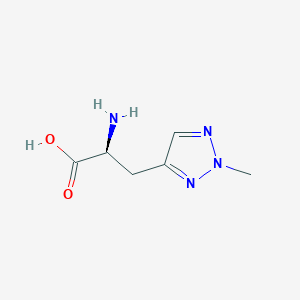

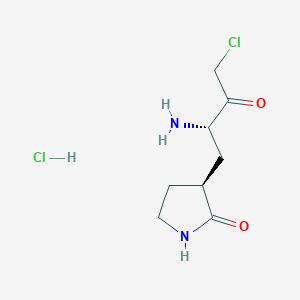
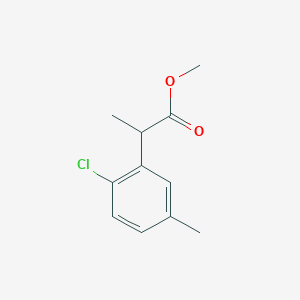
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
